molecular formula C18H19BrN2O3 B4901435 ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

Cat. No.: B4901435
M. Wt: 391.3 g/mol
InChI Key: VAAGNGKUCZEBSQ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is a synthetic organic compound that belongs to the class of pyran derivatives. This compound is characterized by its complex structure, which includes an amino group, a bromophenyl group, a cyano group, and a propyl group attached to a pyran ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The initial step involves the cyclization of appropriate precursors to form the pyran ring. This can be achieved through a condensation reaction between an aldehyde and a β-keto ester in the presence of a base.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a brominated aromatic compound and a suitable nucleophile.

    Amino Group Addition: The amino group is typically introduced through a nucleophilic substitution reaction, where an amine reacts with an appropriate leaving group on the pyran ring.

    Cyano Group Addition: The cyano group can be introduced using a cyanation reaction, often involving the use of cyanide salts under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. This reaction typically requires acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.

    Biological Studies: Researchers investigate its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.

    Material Science: Its unique structure allows for exploration in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s various functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which can modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-(3-fluorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-(3-methylphenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens or substituents, potentially leading to unique biological effects and applications.

Properties

IUPAC Name

ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-3-6-14-16(18(22)23-4-2)15(13(10-20)17(21)24-14)11-7-5-8-12(19)9-11/h5,7-9,15H,3-4,6,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAGNGKUCZEBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
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ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
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ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
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ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
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ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate
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ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate

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